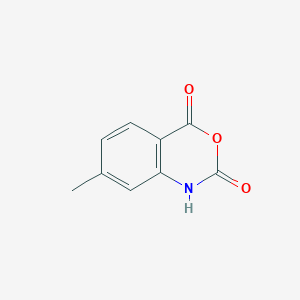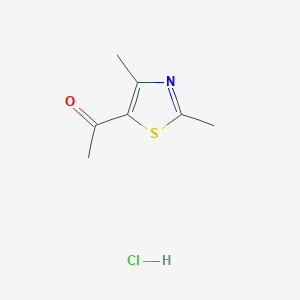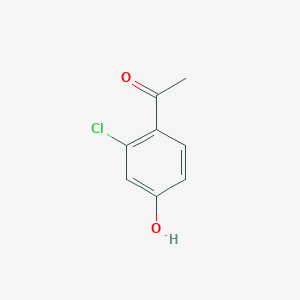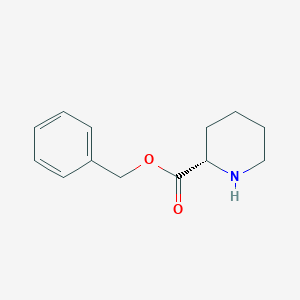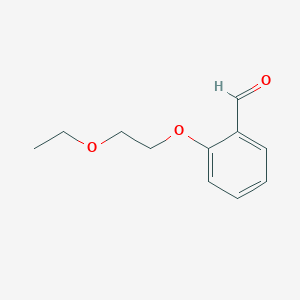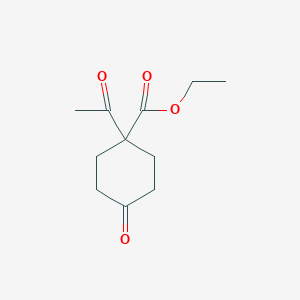
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate
Vue d'ensemble
Description
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C11H16O4 . It is an ethyl ester, a cyclohexanecarboxylate ester, and a member of cyclohexanones . It is also functionally related to a 4-oxocyclohexanecarboxylic acid .
Molecular Structure Analysis
The molecular structure of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate consists of a cyclohexane ring with an acetyl group (CH3CO-) and a carboxylate group (COO-) attached to it . The molecular weight of this compound is 212.24 g/mol.Physical And Chemical Properties Analysis
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate is a colorless to yellow sticky oil to semi-solid substance . It has a molecular weight of 212.25 . It is stored in a sealed container at room temperature .Applications De Recherche Scientifique
Oxidation and Derivative Formation
- Ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate, a compound related to Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate, undergoes oxidation by dimethyl sulphoxide to form various derivatives like 2,3-dione and bromocyclohexenone. This oxidation process and the products formed are of interest in chemical research for their potential applications (Sato et al., 1977).
Synthetic Processes for Novel Compounds
- Ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate, which shares structural similarities with Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate, is used in the synthesis of novel compounds like chromafenozide, a pesticide. This showcases its role as a precursor in synthesizing complex molecules with practical applications in industries such as agriculture (Yao Shan, 2011).
Role in Synthesis of Chalcone Derivatives
- Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, a derivative of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate, is significant in the synthesis of chalcone derivatives. These molecules are important for their ability to act as activated unsaturated systems in conjugated addition reactions, which have a variety of biological activities (Kaur et al., 2012).
Catalysis and Reaction Mechanisms
- Compounds like 2-acetoxycyclohexene-1-carboxylate ion, structurally related to Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate, are studied for their rapid hydrolysis to 2-hydroxy-compounds and subsequent slow ketonisation. This reaction mechanism involving intramolecular nucleophilic catalysis highlights its significance in understanding complex chemical reactions (Kirby & Meyer, 1972).
Enantioselective Synthesis
- Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, closely related to Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate, is used in the enantioselective synthesisof potent attractants for insects like the Mediterranean fruit fly. This highlights its application in developing eco-friendly pest control strategies (Raw & Jang, 2000).
Exploration in Organic Synthesis
- Derivatives of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate have been utilized in various organic syntheses, such as the creation of complex cyclohexene structures. These syntheses explore the compound's reactivity and potential as a building block in the synthesis of biologically significant molecules (Cong & Yao, 2006).
Molecular Structure Studies
- Studies on molecular structures, like the crystal and molecular structure of Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, contribute to a deeper understanding of stereochemistry and molecular interactions. These findings are crucial in the field of drug design and materials science (Kaur et al., 2012).
Ligand in Catalysis
- Ethyl 2-oxocyclohexanecarboxylate, a variant of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate, has been employed as an efficient and versatile ligand in copper-catalyzed coupling reactions. This showcases its role in facilitating various chemical transformations, enhancing the synthesis of diverse organic compounds (Lv & Bao, 2007).
Safety And Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-15-10(14)11(8(2)12)6-4-9(13)5-7-11/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUZTWMDYDHENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

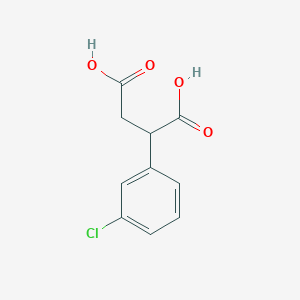
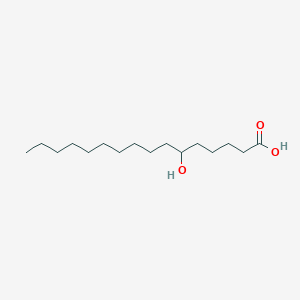

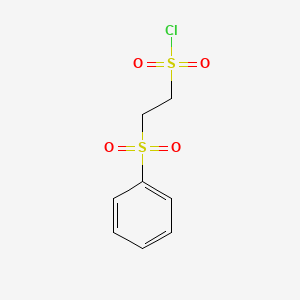
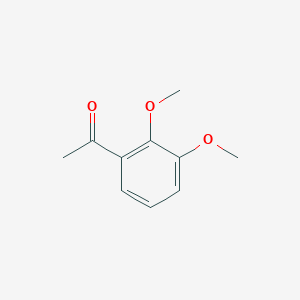
![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1367034.png)
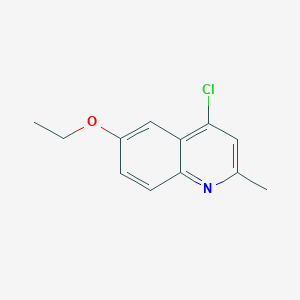

![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)
